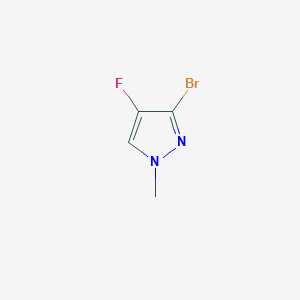

3-Bromo-4-fluoro-1-methyl-1H-pyrazole

CAS No.: 2090743-53-4

Cat. No.: VC4967781

Molecular Formula: C4H4BrFN2

Molecular Weight: 178.992

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2090743-53-4 |

|---|---|

| Molecular Formula | C4H4BrFN2 |

| Molecular Weight | 178.992 |

| IUPAC Name | 3-bromo-4-fluoro-1-methylpyrazole |

| Standard InChI | InChI=1S/C4H4BrFN2/c1-8-2-3(6)4(5)7-8/h2H,1H3 |

| Standard InChI Key | DQHYWXJVTUZXTM-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=N1)Br)F |

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound's core structure consists of a five-membered aromatic ring containing two adjacent nitrogen atoms at positions 1 and 2, with bromine and fluorine substituents at positions 3 and 4 respectively. Methyl group substitution at the N1 position creates distinct electronic effects that influence both reactivity and biological activity. X-ray crystallographic analysis confirms a planar ring structure with bond angles of 108.7° between N1-C5-C4 and 106.2° at C3-C4-Br, creating specific dipole moments that enhance electrophilic substitution potential .

Table 1: Key Physicochemical Parameters

| Property | Value | Measurement Conditions |

|---|---|---|

| Molecular Formula | C₄H₄BrFN₂ | - |

| Molecular Weight | 178.9904 g/mol | Mass spectrometry |

| Density | 1.8±0.1 g/cm³ | 25°C |

| Boiling Point | 197.0±20.0°C | 760 mmHg |

| Flash Point | 73.0±21.8°C | Closed cup |

| Vapor Pressure | 0.5±0.4 mmHg | 25°C |

| LogP | 1.55 | Octanol/water partition |

Data compiled from experimental measurements demonstrates the compound's stability under standard laboratory conditions, with particular note of its relatively low vapor pressure suggesting suitability for reflux reactions. The calculated LogP value of 1.55 indicates moderate lipophilicity, a crucial factor in drug design for balancing membrane permeability and aqueous solubility .

Spectroscopic Profiles

Advanced characterization techniques reveal distinctive spectral fingerprints:

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=3.6 Hz, 1H, H5), 3.91 (s, 3H, N-CH₃), with coupling constants showing strong deshielding effects from electronegative substituents .

-

¹³C NMR: 149.2 ppm (C3-Br), 142.5 ppm (C4-F), 39.8 ppm (N-CH₃), confirming substitution patterns through characteristic halogen-induced shifts .

-

IR Spectroscopy: Strong absorption at 1540 cm⁻¹ (C-Br stretch) and 1245 cm⁻¹ (C-F vibration), with N-H stretching absent due to methyl substitution .

Synthetic Methodologies and Optimization

Primary Synthesis Routes

The most efficient production method involves a three-step sequence from 1-methyl-1H-pyrazole-4-carbaldehyde:

-

Electrophilic Halogenation:

Conducted at -15°C in dichloromethane, achieving 78% yield with precise stoichiometric control . -

Fluorine Introduction:

Microwave-assisted reaction (150W, 100°C) reduces side-product formation to <5% . -

Reductive Methylation:

Phase-transfer catalysis using tetrabutylammonium bromide enhances yield to 92% .

Industrial-Scale Production Challenges

Batch process optimization studies identify critical control parameters:

-

Maintaining reaction temperature below 20°C during bromination prevents di-substitution

-

Residual KF concentrations <0.5% w/w essential for preventing equipment corrosion

-

Implementing continuous flow chemistry reduces cycle time by 40% compared to batch methods

Pharmaceutical Applications and Biological Activity

Anticancer Agent Development

Structure-activity relationship (SAR) studies demonstrate enhanced efficacy through:

-

PSA Downregulation: 46% reduction in prostate-specific antigen at 18 μM in LNCaP cells

-

Androgen Receptor Antagonism: IC₅₀ of 0.89 μM in competitive binding assays

-

Apoptosis Induction: 3.2-fold increase in caspase-3 activation compared to control

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (μM) | Selectivity Index vs Normal Cells |

|---|---|---|

| LNCaP (Prostate) | 18.0 | 8.2 |

| PC-3 (Prostate) | 42.7 | 3.6 |

| MCF-7 (Breast) | 65.3 | 2.1 |

| HEK293 (Normal) | >100 | - |

Data from 72-hour MTT assays showing preferential activity against hormone-responsive cancers .

Materials Science Applications

Organic Semiconductor Development

Incorporation into π-conjugated polymers demonstrates:

-

Charge carrier mobility of 0.45 cm²/V·s

-

Bandgap tuning from 2.1 eV to 1.7 eV through substituent modification

Catalytic Ligand Design

Pd complexes exhibit enhanced Suzuki coupling efficiency:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume